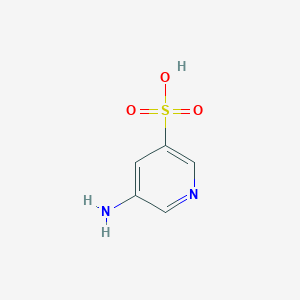

5-氨基吡啶-3-磺酸

描述

Synthesis Analysis

The synthesis of 5-Aminopyridine-3-sulfonic acid involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis

The molecular formula of 5-Aminopyridine-3-sulfonic acid is C5H6N2O3S. Its molecular weight is 174.18 g/mol.Chemical Reactions Analysis

The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . This process involved diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .科学研究应用

晶体学和结构分析

研究已经突出了与5-氨基吡啶-3-磺酸相关的化合物的晶体形式和结构复杂性。例如,孟等人(2007年)的研究探讨了5-磺基水杨酸和3-氨基吡啶的两种盐,揭示了它们具有广泛氢键层状聚合物结构和层间π-π相互作用,强调了晶体学在理解分子相互作用和稳定性方面的重要性(Meng, Zhou, Wang, & Liu, 2007)。同样,史密斯等人(2006年)和隋等人(2008年)分别记录了质子转移化合物中的氢键和2-氨基吡啶-5-磺酸的晶体结构,展示了分子排列的多样性及其形成复杂结构的潜力(Smith, Wermuth, & Healy, 2006;Sui, Xu, Tang, & Wen, 2008)。

配位化学和金属配合物

研究还深入探讨了与5-氨基吡啶-3-磺酸衍生物的配位化学,孙等人(2004年)等人的研究表明了金属羧酸-磺酸杂化物的形成。这些化合物具有层状和一维结构,为创造具有独特性能的新材料提供了见解(Sun, Mao, Sun, Zeng, & Clearfield, 2004)。

新化合物的合成和表征

进一步的研究集中在与5-氨基吡啶-3-磺酸相关的新化合物的合成和表征上。例如,费舍尔和特罗舒茨(2003年)从苯基氰甲磺酸酯出发合成了一系列苯基2-氨基吡啶-3-磺酸酯,突出了这些化合物在制药和药用方面的兴趣(Fischer & Troschütz, 2003)。同样,Maity等人(2017年)探索了磺酸基功能化的混合配体配位聚合物,展示了它们湿度依赖的质子导电性,这对湿度传感器和燃料电池的应用具有重要意义(Maity, Otake, Ghosh, Kitagawa, & Ghoshal, 2017)。

生化研究和潜在的治疗应用

此外,Tunca等人(2020年)研究了2-氨基吡啶衍生物与5-磺基水杨酸的质子转移盐及其Cu(II)配合物对与癌症相关的碳酸酐酶的影响,表明在癌症治疗中具有潜在的治疗应用(Tunca, Bülbül, İlkimen, Saygılı Canlıdinç, & Yenikaya, 2020)。

作用机制

Target of Action

It is known that aminopyridines, a class of chemicals to which 5-aminopyridine-3-sulfonic acid belongs, have been studied for their potential role in various biological processes .

Mode of Action

Aminopyridines are known to interact with their targets in a variety of ways, including blocking potassium channels, which can lead to effects such as convulsions or seizures .

Pharmacokinetics

It is known that aminopyridines are readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .

Result of Action

Aminopyridines are known to be acutely toxic compounds, and part of this toxic response may be due to their ability to block potassium channels, causing effects such as convulsions or seizures .

Action Environment

It is known that the action of aminopyridines can be influenced by various factors, including the presence of other chemicals and the physiological state of the organism .

安全和危害

Aminopyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

The synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides is a promising direction for future research . Additionally, a patent has been filed for a method for producing pyridine-3-sulfonyl chloride, which could have implications for the production of 5-Aminopyridine-3-sulfonic acid .

属性

IUPAC Name |

5-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOOMEVLNVJJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506804 | |

| Record name | 5-Aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridine-3-sulfonic acid | |

CAS RN |

62009-35-2 | |

| Record name | 5-Aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

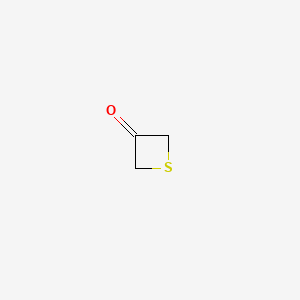

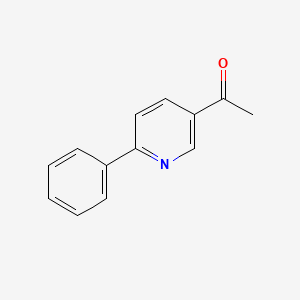

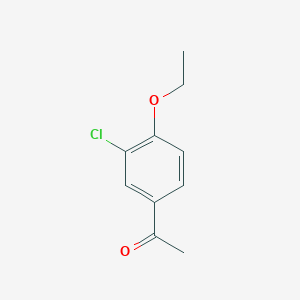

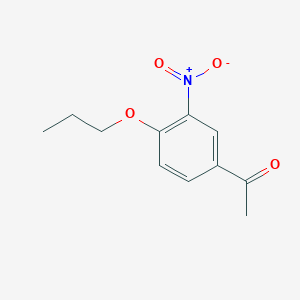

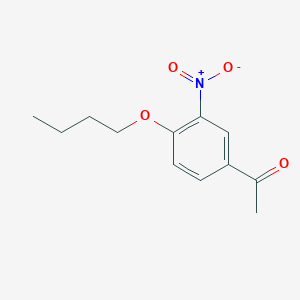

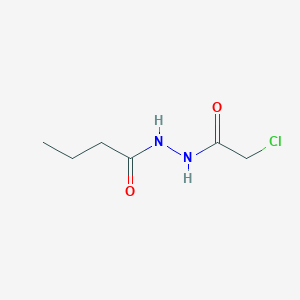

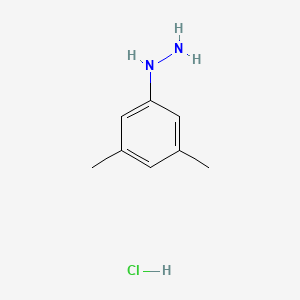

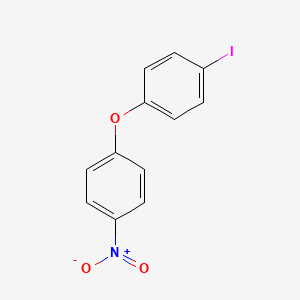

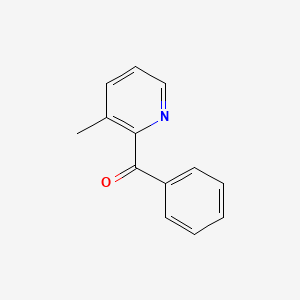

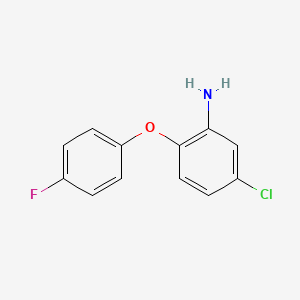

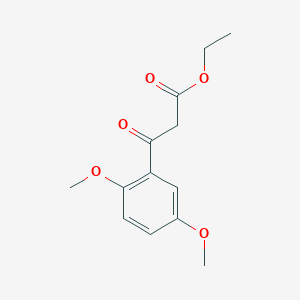

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)